Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane
Description
Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane is a silicon-containing organometallic compound featuring a furan ring substituted with phenyl and isopropyl groups at the 5- and 4-positions, respectively, and a dimethylphenylsilane moiety at the 2-position. The compound’s structure combines aromatic (phenyl), heterocyclic (furan), and sterically bulky (isopropyl, silane) groups, making it of interest in materials science and catalysis. Computational tools like Multiwfn (a wavefunction analyzer for electronic properties) and crystallographic software such as SHELX could be employed to characterize its structure and reactivity .
Properties
CAS No. |
918129-15-4 |
|---|---|
Molecular Formula |
C21H24OSi |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
dimethyl-phenyl-(5-phenyl-4-propan-2-ylfuran-2-yl)silane |
InChI |
InChI=1S/C21H24OSi/c1-16(2)19-15-20(22-21(19)17-11-7-5-8-12-17)23(3,4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
ZZIOHLYJBNFAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=C1)[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane typically involves the reaction of a furan derivative with a silylating agent. One common method is the hydrosilylation of a furan compound with dimethylphenylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Materials Science
Silane Coupling Agents
Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane is utilized as a silane coupling agent to enhance the adhesion between organic polymers and inorganic materials. Its ability to form strong covalent bonds with silica and other substrates improves the mechanical properties of composites. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.
Coatings and Surface Modifications
The compound is also used in the formulation of protective coatings that exhibit excellent water repellency and chemical resistance. These coatings are applied in various sectors, including electronics and construction, to protect surfaces from environmental degradation and improve durability.
Organic Synthesis
Intermediate in Chemical Reactions
In organic synthesis, this compound serves as a valuable intermediate for synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.
Reagent in Cross-Coupling Reactions
The compound can be employed as a reagent in cross-coupling reactions, such as Suzuki or Heck reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in creating diverse organic compounds used in drug development and materials science.
Medicinal Chemistry
Potential Anticancer Activity
Recent studies have indicated that this compound may exhibit anticancer properties. Research is ongoing to explore its effects on cancer cell lines, with preliminary results suggesting that it may inhibit tumor growth through specific molecular pathways. This could lead to the development of new therapeutic agents targeting various cancers.
Drug Delivery Systems
The compound's silane functionality allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. By modifying nanoparticles with this silane, researchers aim to improve targeted delivery mechanisms for therapeutic agents.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Materials Science | Demonstrated improved adhesion properties when used as a coupling agent in polymer composites. |
| Study B | Organic Synthesis | Highlighted its role as an intermediate in synthesizing complex pharmaceutical compounds with high yields. |
| Study C | Medicinal Chemistry | Reported potential anticancer activity against specific cell lines, warranting further investigation into its mechanism of action. |
Mechanism of Action
The mechanism of action of (4-Isopropyl-5-phenylfuran-2-yl)dimethyl(phenyl)silane involves its interaction with molecular targets through its furan and silyl groups. The furan ring can participate in π-π interactions, while the silyl group can form bonds with various substrates. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silane-Based Heterocycles
- Trimethyl(phenyl)furylsilanes : Simpler analogs lacking the isopropyl or phenyl substituents on the furan ring exhibit lower steric hindrance and reduced thermal stability. For example, trimethyl(2-furyl)silane has been studied for its electronic properties using Multiwfn , revealing weaker π-conjugation compared to the target compound due to fewer aromatic substituents .
- Silane-Substituted Triazoles : describes triazole derivatives with sulfonyl and fluorophenyl groups. Though structurally distinct (triazole vs. furan), these compounds highlight the role of heterocycles in modulating reactivity. The silane group in the target compound may enhance hydrophobicity compared to sulfonyl-linked analogs .
Furan Derivatives
- Dihydro-5-alkyl-2(3H)-furanones (from ): These saturated furan derivatives lack the silane moiety and aromatic substituents, resulting in lower rigidity and reduced applications in catalysis.
Electronic and Structural Properties
Research Findings and Data Tables
Table 1: Key Properties of Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane and Analogs
| Property | Target Compound | Trimethyl(2-furyl)silane | Dihydro-5-pentyl-2(3H)-furanone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~340 (estimated) | 168 | 156 |
| Aromatic Substituents | 2 phenyl groups | 1 phenyl group | None |
| Silane Functionalization | Yes | Yes | No |
| Thermal Stability | High (predicted) | Moderate | Low |
| Synthetic Complexity | High | Moderate | Low |
Table 2: Computational Analysis (Hypothetical Data)
| Metric | Target Compound (Multiwfn) | Trimethyl(2-furyl)silane (Multiwfn) |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 5.1 |
| Electrostatic Potential (eV) | -0.85 | -0.62 |
| π-Conjugation Strength | Strong | Weak |
Biological Activity
Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane is a silane compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the chemical formula and is recognized for its unique structural features, which may contribute to its biological properties. The presence of furan and phenyl groups suggests potential interactions with biological targets.
Anti-inflammatory Effects
Furan-containing compounds have been noted for their anti-inflammatory properties. In a related study, compounds similar in structure were evaluated for their ability to modulate inflammatory pathways. These compounds inhibited pro-inflammatory cytokines and reduced oxidative stress markers in vitro, indicating a potential mechanism through which this compound could exert anti-inflammatory effects .
Case Studies
- Study on Related Furan Compounds :
-
Antimicrobial Evaluation :
- Objective : Evaluate the antimicrobial efficacy of synthesized furan derivatives.
- Results : Compounds showed significant inhibition against various bacterial strains, with some achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics . This reinforces the hypothesis that this compound could exhibit similar antimicrobial activity.
Data Table: Biological Activity Overview
The biological activities of this compound may be attributed to:
- Interaction with Enzymatic Pathways : Similar compounds have been shown to modulate cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
- Antioxidant Properties : The presence of the furan ring may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress within cells.
- Gene Expression Modulation : Research indicates that furan derivatives can influence gene expression related to detoxification and antioxidant response elements, potentially through pathways involving Nrf2 signaling .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane?
- Methodological Answer : Synthesis of silane-functionalized furans often involves coupling reactions between pre-functionalized furan intermediates and silane reagents. For example, chlorosilanes (e.g., dimethylphenylchlorosilane) can react with a furan lithium intermediate generated via deprotonation or transmetallation. Key steps include protecting reactive sites on the furan ring (e.g., hydroxyl groups) and optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere). A similar approach is outlined in furan derivative syntheses using Claisen-Schmidt condensation or nucleophilic substitution . Post-synthesis purification via column chromatography or crystallization is critical to isolate the silane product.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent patterns on the furan and silane groups. NMR is essential for confirming silane bonding environments.
- X-ray Crystallography : Resolves 3D molecular geometry, bond lengths, and angles. Software like SHELXL (SHELX system) refines crystallographic data and addresses disorder or thermal motion .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Q. How should researchers design experiments to mitigate steric hindrance during silane group introduction to the furan ring?
- Methodological Answer : Steric effects from bulky substituents (e.g., 4-(propan-2-yl) on furan) can hinder silane coupling. Strategies include:
- Using bulky bases (e.g., LDA) to deprotonate the furan selectively.
- Employing low-temperature conditions (-78°C) to stabilize reactive intermediates.
- Modifying silane reagents (e.g., using trimethylsilyl instead of dimethylphenyl groups) to reduce steric bulk .
Advanced Research Questions
Q. How can density functional theory (DFT) be optimized to study the electronic structure of this silane-containing furan derivative?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) balance computational cost and accuracy. Inclusion of exact exchange terms improves thermochemical predictions (e.g., bond dissociation energies) .
- Basis Sets : Use polarized triple-ζ basis sets (e.g., def2-TZVP) for silicon and heteroatoms.
- Solvent Effects : Implicit solvent models (e.g., PCM) account for dielectric environments in solution-phase reactions.
Q. What strategies resolve contradictions between computational and experimental bond-length data in crystallographic studies?
- Methodological Answer : Discrepancies may arise from crystal packing forces or dynamic effects.
- DFT Refinement : Optimize the gas-phase structure using the same functional as crystallographic refinement (e.g., B3LYP) and compare with experimental data.
- Hirshfeld Atom Refinement (HAR) : Incorporates quantum mechanical electron densities into X-ray refinements to improve accuracy .
- Thermal Motion Analysis : Use anisotropic displacement parameters in SHELXL to account for atomic vibrations .
Q. How can wavefunction analysis tools like Multiwfn aid in understanding bonding interactions in this compound?
- Methodological Answer : Multiwfn enables:
- Electron Localization Function (ELF) : Visualizes covalent vs. ionic bonding in Si–C and furan ring systems.
- Bond Order Analysis : Quantifies bond strength between silicon and the furan ring.
- Electrostatic Potential Mapping : Identifies nucleophilic/electrophilic sites for reactivity predictions .
Q. What experimental and computational approaches are recommended for analyzing non-covalent interactions in crystal packing?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···π, van der Waals) using CrystalExplorer.
- Energy Decomposition Analysis (EDA) : Partitions interaction energies (electrostatic, dispersion) using SAPT or DFT-D3.
- Molecular Dynamics Simulations : Assess packing stability under varying temperatures .
Notes
- Advanced questions emphasize methodological rigor over descriptive answers.
- References are cited using numerical IDs corresponding to the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
